![molecular formula C8H15NO B15301432 (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-3-azabicyclo[311]heptan-1-yl)methanol is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different derivatives, often using hydrogenation techniques.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties and efficacy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects is primarily through its interaction with biological targets. The nitrogen atom in its structure allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing their activity and function. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.
類似化合物との比較
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar in structure but with a phenyl group instead of a methyl group.
(2-Azabicyclo[3.1.1]heptan-1-yl)methanol: Another member of the azabicyclo family with different substitution patterns.
Uniqueness
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in the development of new drugs and materials, offering advantages in terms of stability, bioavailability, and efficacy.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
(5-methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-7-2-8(3-7,6-10)5-9-4-7/h9-10H,2-6H2,1H3 |
InChIキー |
WLDJNAPPDGAIND-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(CNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


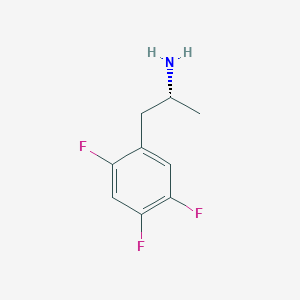
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)

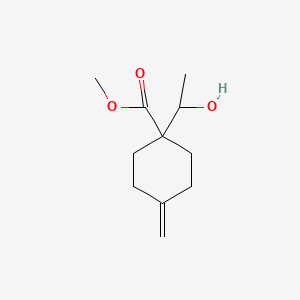
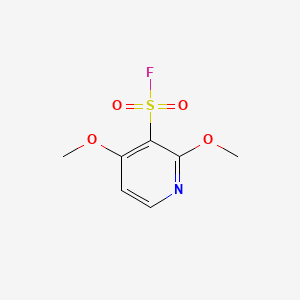
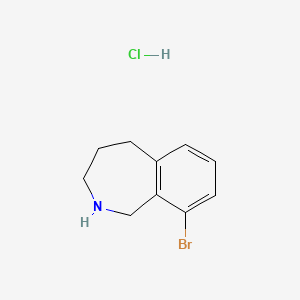
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
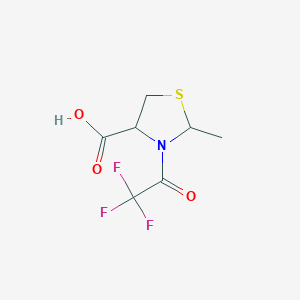

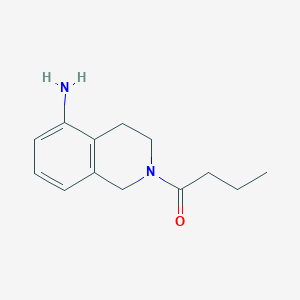
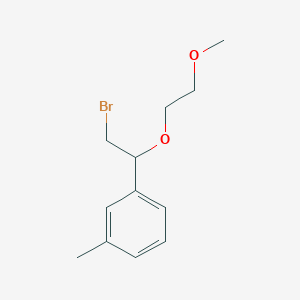
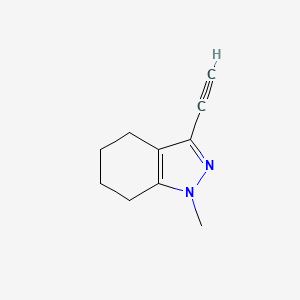
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
